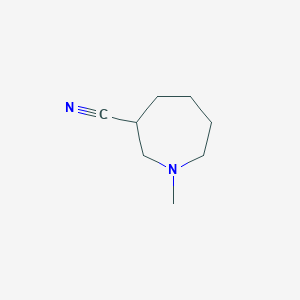
1-Fluorotetralin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluorotetralin-2-one is a chemical compound that belongs to the tetralin family. It is a fluorinated derivative of tetralin and has a molecular formula of C10H9FO. This chemical compound has attracted the attention of the scientific community due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-Fluorotetralin-2-one is not fully understood. However, it is believed to interact with certain receptors in the brain, such as dopamine receptors. It may also affect the metabolism of certain drugs in the body.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Fluorotetralin-2-one are not well documented. However, it is believed to have an effect on dopamine receptors in the brain. It may also affect the metabolism of certain drugs in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Fluorotetralin-2-one in lab experiments is its potential as a precursor for the synthesis of other fluorinated compounds. Additionally, it can be used to study the binding sites of certain receptors in the brain. However, one limitation is the low yield of 1-Fluorotetralin-2-one during synthesis.
Direcciones Futuras
There are several future directions for research on 1-Fluorotetralin-2-one. One direction is to study its potential as a probe for studying the binding sites of certain receptors in the brain. Another direction is to explore its potential as a precursor for the synthesis of other fluorinated compounds. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-Fluorotetralin-2-one.
Conclusion
In conclusion, 1-Fluorotetralin-2-one has potential applications in scientific research. Its synthesis method involves the reaction of tetralin with fluorine gas in the presence of a catalyst. It can be used as a precursor for the synthesis of other fluorinated compounds and as a probe to study the binding sites of certain receptors in the brain. Its mechanism of action and biochemical and physiological effects are not fully understood, and more research is needed in these areas. Overall, 1-Fluorotetralin-2-one has the potential to be a valuable tool in scientific research.
Métodos De Síntesis
The synthesis of 1-Fluorotetralin-2-one involves the reaction of tetralin with fluorine gas in the presence of a catalyst. The reaction is carried out under high pressure and high temperature conditions. The yield of 1-Fluorotetralin-2-one is typically around 50%.
Aplicaciones Científicas De Investigación
1-Fluorotetralin-2-one has potential applications in scientific research. It can be used as a precursor for the synthesis of other fluorinated compounds. It can also be used as a probe to study the binding sites of certain receptors in the brain. Additionally, it can be used to study the metabolism of certain drugs in the body.
Propiedades
Número CAS |
178484-16-7 |
|---|---|
Nombre del producto |
1-Fluorotetralin-2-one |
Fórmula molecular |
C10H9FO |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
1-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H9FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,10H,5-6H2 |
Clave InChI |
MEYCBBGPEHBKJL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C2=CC=CC=C21)F |
SMILES canónico |
C1CC(=O)C(C2=CC=CC=C21)F |
Sinónimos |
2(1H)-Naphthalenone, 1-fluoro-3,4-dihydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)





